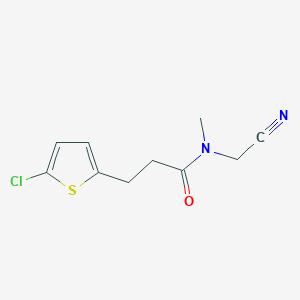
3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CTMP and is a synthetic derivative of the natural product thiocoraline.
作用機序
CTMP works by interfering with the function of DNA-binding proteins, which are essential for the regulation of gene expression. It binds to the minor groove of DNA and prevents the binding of transcription factors, which are proteins that control the expression of genes.
Biochemical and Physiological Effects:
CTMP has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis, or programmed cell death. It has also been shown to affect the expression of genes involved in cell cycle regulation and DNA repair.
実験室実験の利点と制限
One of the advantages of using CTMP in lab experiments is its high specificity for DNA-binding proteins, which allows for precise targeting of these proteins. However, one limitation is that CTMP is a synthetic compound and may not accurately reflect the behavior of natural compounds in biological systems.
将来の方向性
There are several future directions for research on CTMP, including further investigation of its potential as an anticancer agent and antibacterial agent. Additionally, research could focus on developing new derivatives of CTMP with enhanced specificity and potency, as well as exploring its potential use in gene therapy and other applications.
合成法
The synthesis of CTMP involves several steps, including the reaction of 5-chlorothiophene-2-carboxylic acid with N-methyl-N-(trimethylsilyl)acetamide to form the corresponding amide. The amide is then treated with cyanomethyl lithium to obtain the desired product, CTMP.
科学的研究の応用
CTMP has been extensively studied for its potential applications in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells. It has also been investigated for its potential use as an antibacterial agent and as a tool for studying the role of DNA-binding proteins in gene expression.
特性
IUPAC Name |
3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2OS/c1-13(7-6-12)10(14)5-3-8-2-4-9(11)15-8/h2,4H,3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHZHANOYMZQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CCC1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxaspiro[5.5]undec-3-en-5-one](/img/structure/B2777986.png)
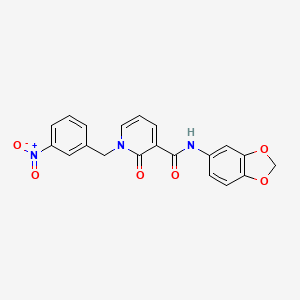
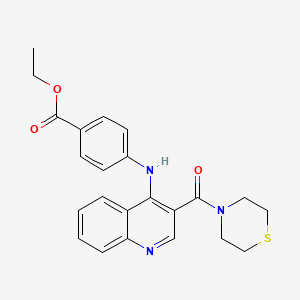
![7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2777993.png)
![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777996.png)
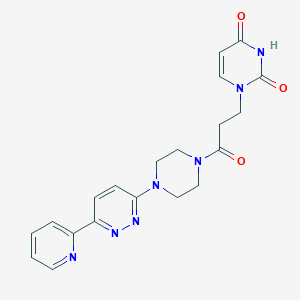
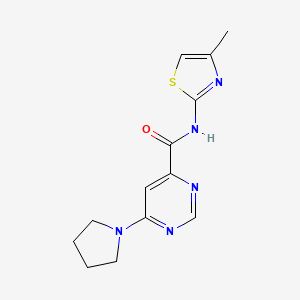
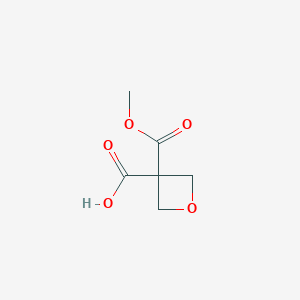
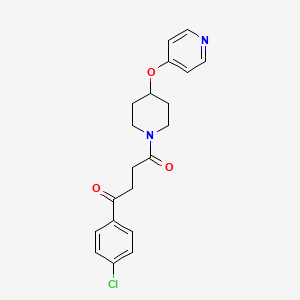
![ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B2778005.png)
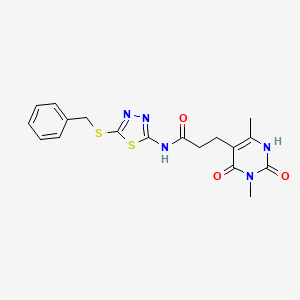
![(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2778007.png)
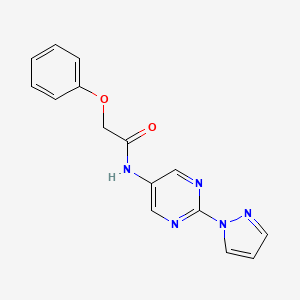
![(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2778009.png)